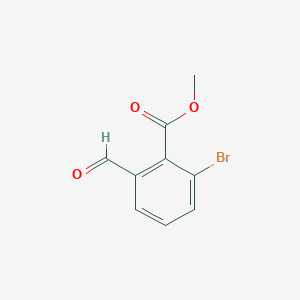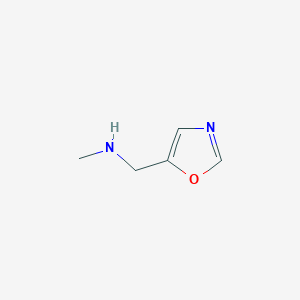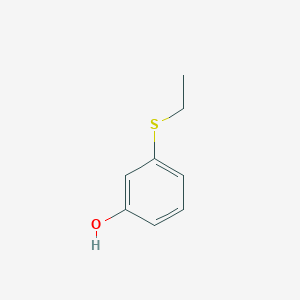
(S)-1-Isopropylpyrrolidin-3-amine
概要
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants used, the conditions under which the reaction occurs (temperature, pressure, catalysts), and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds (covalent, ionic, etc.) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It also includes understanding the compound’s reactivity, stability, and flammability .科学的研究の応用
Synthesis and Antibiotic Development
(S)-1-Isopropylpyrrolidin-3-amine serves as a key intermediate in the synthesis of various compounds. For instance, it is integral in the preparation of premafloxacin, an antibiotic aimed at combating veterinary pathogens. A notable study describes an efficient process for synthesizing this compound, highlighting its importance in pharmaceutical manufacturing (Fleck et al., 2003).
Chemical Correlation and Chiroptical Properties
In another application, the absolute configuration of 3-isopropylpyrrolidine was determined through chemical correlation with R-3-isopropylsuccinic acid. This research contributes to understanding the chiroptical properties of cyclic amine derivatives, which is valuable in stereochemistry and optical activity studies (Bettoni & Cellucci, 1982).
Inorganic Chemistry and Complex Formation
In the field of inorganic chemistry, this compound has been utilized in the synthesis and characterization of various metal complexes. A study details the formation of trans-[Co(III)(bpb)(amine)2]X complexes, where the amine involved is pyrrolidine. These complexes have potential applications in catalysis and material science (Amirnasr et al., 2002).
Plant Biochemistry
The presence of 1-(3-aminopropyl)pyrrolinium, a related compound, has been established in various plants like oats, maize, barley, and wheat. This discovery is significant in plant biochemistry, especially in understanding polyamine oxidation and its role in plant physiology (Smith, Croker & Loeffler, 1986).
Catalysis and Organic Synthesis
This compound is relevant in catalysis and organic synthesis. For example, a study focused on hex-1-ene hydroformylation catalysis, employing pyrrolidine as a modifying ligand. Such research has implications in industrial chemistry and the development of new synthetic methods (Trzeciak, 1990).
CO2 Capture and Solvent Stability
Another significant application is in the study of solvent stability, particularly in CO2 capture technologies. Research on blends including pyrrolidine derivatives has contributed to understanding the chemical stability and degradation pathways of amine solvents used in CO2 capture, essential for environmental and industrial applications (Vevelstad et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3S)-1-propan-2-ylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6(2)9-4-3-7(8)5-9/h6-7H,3-5,8H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMMPPWYYXRLJX-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CC[C@@H](C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Acetyl-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B3039439.png)


![dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B3039442.png)

![(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane](/img/structure/B3039447.png)

![N-[3-(Benzyloxy)-4-(hydroxymethyl)phenyl]acetamide](/img/structure/B3039449.png)


![3-(4-Bromophenyl)[1,3]thiazolo[2,3-a]isoquinolin-4-ium tetrafluoroborate](/img/structure/B3039452.png)